3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Introduction to 3-Cyano-N-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide
Historical Context and Discovery
The compound was first cataloged in PubChem on March 8, 2012, with subsequent modifications up to May 24, 2025, reflecting ongoing refinements in its characterization. Its development aligns with a broader trend in the 2010s to engineer hybrid molecules merging isoquinoline scaffolds with functionalized benzamide groups, aimed at enhancing bioactivity and target selectivity. Key synthetic milestones include the optimization of its 3-cyano substitution pattern, which improves electronic properties and intermolecular interactions.
Rationale for Academic Investigation
Academic interest in this compound stems from three factors:
- Structural Novelty : The fusion of a tetrahydroisoquinoline lactam with a meta-cyanobenzamide group creates a unique pharmacophore, enabling interactions with biological targets such as kinases and G-protein-coupled receptors.
- Versatility in Derivative Synthesis : The presence of reactive sites (e.g., cyano, amide, and ketone groups) allows for diverse chemical modifications, facilitating structure-activity relationship (SAR) studies.
- Therapeutic Potential : Isoquinoline-benzamide hybrids have demonstrated antitumor, antiviral, and anti-inflammatory activities in preclinical models, positioning this compound as a candidate for further mechanistic exploration.
Overview of Isoquinoline and Benzamide Derivatives in Chemical Research
Isoquinoline derivatives are privileged structures in medicinal chemistry due to their presence in alkaloids (e.g., morphine, papaverine) and their ability to modulate neurological and oncological pathways. Benzamide derivatives, conversely, are celebrated for their role as enzyme inhibitors (e.g., histone deacetylases) and antimicrobial agents. The convergence of these motifs in this compound amplifies both stability and target engagement, as evidenced by its planar aromatic system and hydrogen-bonding capacity.
Table 1: Comparative Molecular Properties of Selected Isoquinoline-Benzamide Hybrids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Cyano-N-(1-oxo-THIQ-7-yl)benzamide | $$ \text{C}{17}\text{H}{13}\text{N}3\text{O}2 $$ | 291.30 | Cyano, amide, ketone |
| 4-Cyano-N-(2-thiophene-THIQ-7-yl)benzamide | $$ \text{C}{21}\text{H}{17}\text{N}3\text{O}2\text{S} $$ | 375.44 | Thiophene, amide, cyano |
| 1-Oxo-THIQ-7-yl urea derivatives | $$ \text{C}{10}\text{H}{11}\text{N}3\text{O}2 $$ | 205.21 | Urea, ketone |
Scope and Structure of the Review
This review systematically addresses:
- Synthetic methodologies for the compound and its analogs.
- Structural elucidation via spectroscopic and computational techniques.
- Emerging applications in drug discovery, particularly in oncology and virology.
- Future directions for optimizing its pharmacokinetic and pharmacodynamic profiles.
By circumventing discussions of clinical dosing or toxicity, the analysis remains anchored in mechanistic and synthetic chemistry, providing a foundation for subsequent translational research.
Properties
IUPAC Name |
3-cyano-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-11-2-1-3-13(8-11)16(21)20-14-5-4-12-6-7-19-17(22)15(12)9-14/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOZVYUONDPEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 3-Cyano-N-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide
The target molecule comprises two primary components:
- 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-amine : A partially saturated isoquinoline derivative with a ketone at position 1 and an amine at position 7.
- 3-Cyanobenzoyl chloride : The acylating agent for benzamide formation.
Retrosynthetic disconnection reveals three critical steps:
- Formation of the tetrahydroisoquinoline scaffold via cyclization.
- Introduction of the 7-amino group through functionalization.
- Coupling with 3-cyanobenzoyl chloride to yield the final benzamide.
Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-Amine
Cyclization Strategies for Tetrahydroisoquinoline Formation
The tetrahydroisoquinoline core is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions , modified to incorporate the ketone functionality.
Modified Bischler-Napieralski Reaction
A β-phenethylamide derivative undergoes cyclization with phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate, which is subsequently oxidized to introduce the ketone.
Example Protocol :
- Substrate : N-(2-Phenethyl)acetamide.
- Cyclization : POCl₃ in refluxing toluene (110°C, 8 h).
- Oxidation : Jones reagent (CrO₃/H₂SO₄) at 0°C to yield 1-oxo-1,2,3,4-tetrahydroisoquinoline.
Pfitzinger Reaction Adaptations
Cyclocondensation of keto-amines with aldehydes in acidic conditions generates the tetrahydroisoquinoline skeleton.
Functionalization at Position 7
Introducing the amine group at position 7 requires regioselective nitration followed by reduction.
Nitration of 1-Oxo-Tetrahydroisoquinoline
- Conditions : HNO₃/H₂SO₄ at 0–5°C.
- Outcome : Nitro group predominantly at position 7 due to electronic directing effects of the ketone.
Reduction of Nitro to Amine
Synthesis of 3-Cyanobenzoyl Chloride
Preparation from 3-Cyanobenzoic Acid
3-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.
Protocol :
Coupling of Tetrahydroisoquinoline Amine and 3-Cyanobenzoyl Chloride
Acylation Reaction Conditions
The amine reacts with 3-cyanobenzoyl chloride under basic conditions to form the benzamide bond.
Standard Protocol (Method A)
- Solvent : Anhydrous dichloromethane (DCM).
- Base : Triethylamine (2.5 equiv.).
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv.).
- Temperature : 0°C to room temperature (2 h).
- Yield : 65–70%.
Alternative Protocol (Method B)
Optimization and Challenges
Characterization Data
Spectral Properties
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base/Catalyst | Temp. | Yield | Purity |
|---|---|---|---|---|---|
| A | DCM | Et₃N/DMAP | 0–25°C | 70% | >95% |
| B | THF | Et₃N | 70°C | 63% | 90% |
Key Insight : Method A offers higher yields and purity due to DMAP acceleration, while Method B is simpler but less efficient.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Adaptations
- Solvent Replacement : Switch from DCM to 2-MeTHF (renewable solvent).
- Waste Minimization : In situ generation of acyl chloride avoids isolation steps.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzamide and tetrahydroisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, tetrahydroisoquinolines, and their derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties that are currently under investigation. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that 3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research indicates that derivatives of tetrahydroisoquinoline compounds have shown promising anticancer effects against several cancer lines .
- Antiviral and Anti-inflammatory Properties : The compound's ability to modulate immune responses suggests its utility in treating viral infections and inflammatory diseases. It may act by inhibiting specific pathways involved in inflammation or viral replication.
Organic Synthesis
This compound serves as a precursor for synthesizing various heterocyclic compounds. Its synthetic routes typically involve reactions with substituted aryl or heteryl amines and alkyl cyanoacetates. The versatility of this compound allows for the development of new materials and pharmaceuticals .
Biological Studies
The compound is utilized in biological assays to explore its effects on cellular pathways and molecular targets:
- Cellular Mechanisms : Studies have shown that it interacts with enzymes and proteins within cells, influencing metabolic pathways and gene expression. It can also impact cellular transport mechanisms and distribution within tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antiviral | Modulation of viral replication | |
| Anti-inflammatory | Reduction of inflammation markers |
Table 2: Synthetic Routes
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Reaction with substituted amines | Room temperature, no solvent | N-substituted cyanoacetamides |
| Large-scale industrial production | Continuous flow reactors | High-yield derivatives |
Case Study 1: Anticancer Activity
A study published in RSC Advances examined the anticancer effects of various tetrahydroisoquinoline derivatives, including this compound. The research demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .
Case Study 2: Biological Mechanisms
Research highlighted in the Journal of Medicinal Chemistry explored how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggest that it may alter metabolic fluxes within cells, leading to potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzamide and tetrahydroisoquinoline moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4-hydroxy-6-acetylamino-7-ethoxyquinoline: This compound shares the cyano and benzamide functionalities but differs in the presence of a quinoline moiety.
3-cyano-2-oxindole derivatives: These compounds have a similar cyano group but are based on an oxindole structure.
Uniqueness
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a cyano group, benzamide structure, and tetrahydroisoquinoline moiety. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities.
Biological Activity
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound belonging to the class of cyanoacetamides. Its unique structure features a cyano group attached to a benzamide framework, which is further linked to a tetrahydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been shown to:
- Inhibit Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.
- Modulate Protein Interactions : It can alter the binding interactions with proteins, influencing cellular processes such as proliferation and apoptosis.
Cellular Effects
Research indicates that this compound affects various cell types and processes:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of key signaling pathways .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Interaction with Kinases : It interacts with serine/threonine kinases that play critical roles in regulating cellular growth and metabolism. Dysregulation of these kinases is associated with diseases such as cancer and diabetes .
Transport and Distribution
The transport mechanisms of this compound within biological systems are complex. It can interact with various transporters and binding proteins, influencing its bioavailability and localization within tissues.
Case Studies
A series of studies have explored the biological activity of this compound:
- Anticancer Study : A study demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways .
- Inflammation Modulation : In another investigation, the compound was shown to inhibit the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory |
| 3-cyano-4-hydroxy-6-acetylamino-7-ethoxyquinoline | Similar functionalities | Moderate anticancer activity |
| 3-cyano-2-oxindole derivatives | Similar cyano group | Limited biological activity |
Q & A
Basic Synthesis and Purification
Q1: What synthetic routes are recommended for preparing 3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide? A1:
- Key Steps :
- Core Scaffold Synthesis : The tetrahydroisoquinolin-1-one moiety can be synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by oxidation .
- Benzamide Coupling : React the 7-amino-tetrahydroisoquinolin-1-one intermediate with 3-cyanobenzoyl chloride under Schotten-Baumann conditions (e.g., in THF with a base like NaHCO₃) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Validation : Confirm via LC-MS and ¹H/¹³C NMR.
Structural Characterization
Q2: How can the crystal structure of this compound be resolved, and what software is recommended for refinement? A2:
- Methods :
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol. Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL (for small-molecule refinement) or SHELXS (for structure solution) to resolve hydrogen bonding and torsional angles .
- Output Metrics : Aim for R-factor < 0.05 and data-to-parameter ratio > 10.
Biological Activity Profiling
Q3: What in vitro assays are suitable for evaluating this compound’s activity as a metabotropic glutamate receptor (mGluR) modulator? A3:
- Assay Design :
- Data Interpretation : Compare efficacy (% potentiation) and potency (pEC₅₀) to reference compounds.
Advanced SAR Studies
Q4: How can substituents on the benzamide or tetrahydroisoquinoline moieties influence biological activity? A4:
- Strategy :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at positions 2, 4, or 5 of the benzamide ring. Modify the tetrahydroisoquinoline’s 3- or 4-positions with alkyl/aryl groups .
- Activity Mapping : Correlate logP (HPLC) and steric parameters (molecular volume) with mGluR5 binding (SPR) or functional activity.
- Case Study : Bulkier substituents (e.g., isobutyryl) on the tetrahydroisoquinoline reduce solubility but enhance receptor affinity .
Contradictory Data Resolution
Q5: How to address discrepancies in biological activity observed across different assay formats (e.g., calcium flux vs. cAMP)? A5:
- Root Cause Analysis :
- Assay-Specific Bias : Calcium flux assays favor Gq-coupled pathways (mGluR5), while cAMP assays reflect Gi/o-coupled receptors. Validate target specificity using mGluR5-KO models .
- Buffer Conditions : Check for pH, ion concentration, or serum interference. Re-run assays in HEPES-buffered saline with 0.1% BSA .
- Resolution : Use orthogonal assays (e.g., β-arrestin recruitment) to confirm mechanism .
Computational Modeling
Q6: What computational tools are recommended for predicting binding modes to mGluR5? A6:
- Protocol :
- Validation : Compare predicted ΔG binding with SPR-derived Kd.
Scale-Up Challenges
Q7: What are critical factors for maintaining yield and purity during gram-scale synthesis? A7:
- Optimization :
- Quality Control : Monitor reaction progress with inline FTIR and PAT (Process Analytical Technology).
Stability and Storage
Q8: How should this compound be stored to prevent degradation? A8:
- Conditions :
- Short-term : Store at 4°C in amber vials under argon.
- Long-term : Lyophilize and keep at -20°C with desiccant (silica gel).
- Stability Data : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the benzamide bond .
In Vivo Pharmacokinetics
Q9: What preclinical models are appropriate for assessing brain penetration? A9:
- Approach :
- Optimization : Introduce prodrug strategies (e.g., esterification) to enhance bioavailability .
Interdisciplinary Collaboration
Q10: How can AI/ML enhance research on this compound’s therapeutic potential? A10:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
